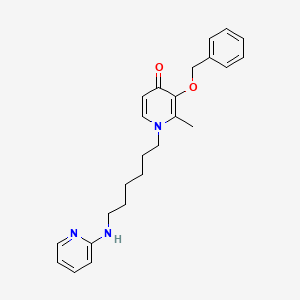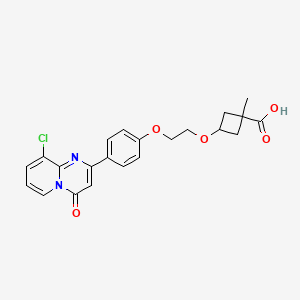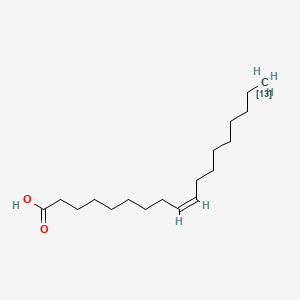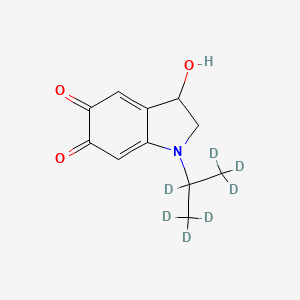
N-Isopropylnoradrenochrome-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopropylnoradrenochrome-d7 is a deuterium-labeled analog of N-Isopropylnoradrenochrome. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in various analytical and experimental applications. N-Isopropylnoradrenochrome itself is known for its use as a fluorescent substrate for hydroxylamine and as a catalyst in the synthesis of alkali metal hydrazides .
Méthodes De Préparation
The synthesis of N-Isopropylnoradrenochrome-d7 involves the incorporation of deuterium atoms into the N-Isopropylnoradrenochrome molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer. the general approach involves the deuteration of the precursor compounds followed by the formation of the final product through a series of chemical reactions .
Analyse Des Réactions Chimiques
N-Isopropylnoradrenochrome-d7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
N-Isopropylnoradrenochrome-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying chemical reactions.
Biology: Employed in metabolic studies to understand the pathways and mechanisms of various biological processes.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to investigate the behavior of drugs in the body.
Industry: Applied in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of N-Isopropylnoradrenochrome-d7 involves its interaction with specific molecular targets and pathways. As a stable isotope-labeled compound, it is primarily used to trace and study the behavior of its non-labeled counterpart, N-Isopropylnoradrenochrome. The molecular targets and pathways involved depend on the specific application and experimental conditions. For example, in pharmacokinetic studies, it may be used to track the absorption, distribution, metabolism, and excretion of drugs .
Comparaison Avec Des Composés Similaires
N-Isopropylnoradrenochrome-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in various analytical applications. Similar compounds include:
N-Isopropylnoradrenochrome: The non-labeled analog used in similar applications but without the benefits of deuterium labeling.
Isoproterenol: A non-selective beta-adrenergic agonist used in the treatment of bradycardia and as a bronchodilator.
N-Isopropylnoradrenochrome Impurity: An impurity of Isoproterenol used in various research applications.
This compound stands out due to its stable isotope labeling, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
214.27 g/mol |
Nom IUPAC |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-hydroxy-2,3-dihydroindole-5,6-dione |
InChI |
InChI=1S/C11H13NO3/c1-6(2)12-5-11(15)7-3-9(13)10(14)4-8(7)12/h3-4,6,11,15H,5H2,1-2H3/i1D3,2D3,6D |
Clé InChI |
REDYFOKPSXHPLC-NWOXSKRJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1CC(C2=CC(=O)C(=O)C=C21)O |
SMILES canonique |
CC(C)N1CC(C2=CC(=O)C(=O)C=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


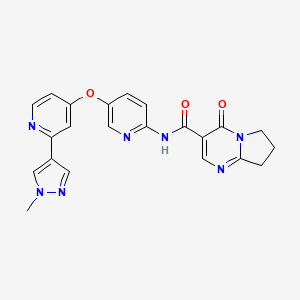

![(4S)-N-(3H-indazol-4-yl)-3-[1-(4-methoxyphenyl)cyclopentyl]carbonyl-1,1-bis(oxidanylidene)-1,3-thiazolidine-4-carboxamide](/img/structure/B15142737.png)
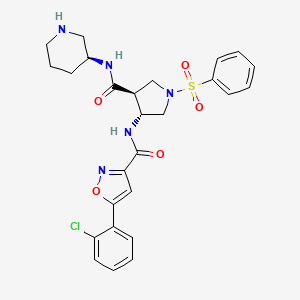

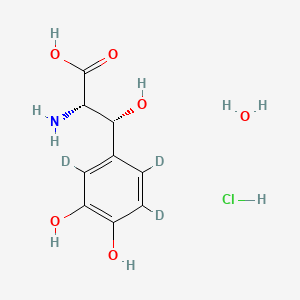
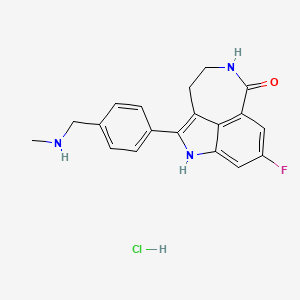
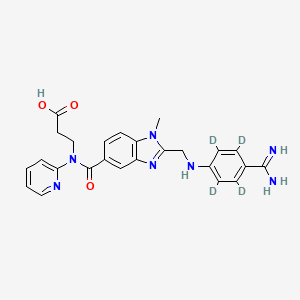
![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[(6-{[2-nitro-4-(pyrimidin-2-yl)phenyl]amino}hexyl)amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B15142786.png)

